N-[5-[2-[benzyl-[1-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]-2-phenylmethoxyphenyl]formamide
描述
N-[5-[2-[benzyl-[1-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]-2-phenylmethoxyphenyl]formamide (CAS: 43229-70-5) is a complex organic compound with the molecular formula C₃₃H₃₆N₂O₄ and a molecular weight of 548.65 g/mol. This molecule serves as a critical precursor in synthesizing Formoterol, a long-acting β₂-adrenergic agonist used to treat asthma and chronic obstructive pulmonary disease (COPD) . Its structure features a phenylethanolamine backbone with key substitutions: a benzyl-protected hydroxyl group, a 4-methoxyphenylpropan-2-ylamine moiety, and a formamide functional group. These structural elements enable its role in Formoterol synthesis, where it undergoes reduction and deprotection steps to yield the active pharmaceutical ingredient (API) .
Crystallographic studies reveal that the compound forms a three-dimensional supramolecular network via intermolecular hydrogen bonds (O4–H4⋯N1: 2.735 Å; N2–H2⋯O4: 2.910 Å), enhancing its stability during synthesis and storage . Its synthesis begins with 1-(3-amino-4-(benzyloxy)phenyl)-2-(benzyl(1-(4-methoxyphenyl)propan-2-yl)amino)ethan-1-ol, followed by formylation under controlled conditions .
属性
IUPAC Name |
N-[5-[2-[benzyl-[1-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]-2-phenylmethoxyphenyl]formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H36N2O4/c1-25(19-26-13-16-30(38-2)17-14-26)35(21-27-9-5-3-6-10-27)22-32(37)29-15-18-33(31(20-29)34-24-36)39-23-28-11-7-4-8-12-28/h3-18,20,24-25,32,37H,19,21-23H2,1-2H3,(H,34,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVGUTXYKHMDBPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)N(CC2=CC=CC=C2)CC(C3=CC(=C(C=C3)OCC4=CC=CC=C4)NC=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H36N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143687-23-4, 43229-70-5 | |
| Record name | (R*,R*)-(±)-N-[-5-[1-idrossi-2-[[2-(4-metossifenil)-1-metiletil]-(fenilmetil)amino]etil]-2-(fenilmetossi)fenil]-formamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (R,R)-(+/-)-N-(2-Benzyloxy-5-(1-hydroxy-2-(N'-benzyl-N'-(2-(4-methoxy-phenyl)-1-methylethyl)amino)ethyl)phenyl)formamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
准备方法
Reaction Setup and Reagent Preparation
The synthesis is initiated by dissolving 6.5 g of R1 in 30 mL of dichloroethane under inert atmosphere conditions. Simultaneously, 4.49 g of ethylcarbodiimide hydrochloride (EtN=C=N(CH₂)₃NMe₂·HCl) is dissolved in 25 mL of dichloroethane and cooled to 10°C. The carbodiimide solution is gradually added to the R1 mixture to activate the formic acid for nucleophilic attack.
Formic Acid Addition and Reaction Monitoring
Following the addition of 1.2 g of anhydrous formic acid, the reaction proceeds for 2 hours at 10°C. Temperature control is critical to prevent epimerization or decomposition of the secondary alcohol moiety in R1. The reaction progress is monitored via thin-layer chromatography (TLC), with silica gel plates eluted in a 7:3 hexane-ethyl acetate mixture.
Workup and Isolation
Post-reaction, the organic phase is sequentially washed with 10% aqueous sodium carbonate to neutralize residual acid and 20% brine to remove polar impurities. The dichloroethane layer is concentrated under reduced pressure at 40–50°C, yielding a dark-red viscous residue. This crude product is subsequently purified via recrystallization from methanol (MeOH), affording colorless sheet-shaped crystals suitable for X-ray diffraction analysis.
Crystallization and Purification
Solvent Selection and Crystallization Conditions
Slow evaporation of a methanol solution at ambient temperature produces crystals with dimensions of 0.23 × 0.19 × 0.05 mm. Methanol is preferred due to its moderate polarity, which facilitates gradual supersaturation and minimizes lattice defects. The crystalline product exhibits orthorhombic symmetry (space group Pbca) with unit cell parameters a = 15.3543(17) Å, b = 14.7958(17) Å, and c = 25.496(3) Å.
Structural Validation via X-ray Diffraction
X-ray crystallographic data confirm the molecular structure, with all bond lengths and angles within expected ranges for analogous formamide derivatives. Key intermolecular hydrogen bonds, such as O4–H4···N1 (2.735(2) Å) and N2–H2···O4 (2.910(3) Å), stabilize the crystal lattice, forming a three-dimensional supramolecular network.
Table 1: Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal system | Orthorhombic |
| Space group | Pbca (no. 61) |
| Unit cell dimensions | a = 15.3543(17) Å |
| b = 14.7958(17) Å | |
| c = 25.496(3) Å | |
| Volume (ų) | 5792.1(11) |
| Z | 8 |
| Density (g/cm³) | 1.204 |
| Temperature (K) | 296(2) |
| R factor | 0.0490 |
Analytical Characterization
Spectroscopic Analysis
Nuclear magnetic resonance (NMR) spectroscopy confirms the presence of characteristic signals for the formamide proton (δ 8.2–8.4 ppm) and methoxy group (δ 3.7 ppm). High-resolution mass spectrometry (HRMS) validates the molecular ion peak at m/z 524.61 [M+H]⁺, consistent with the molecular formula C₃₃H₃₆N₂O₄.
Purity Assessment
High-performance liquid chromatography (HPLC) analysis using a C18 column and acetonitrile-water mobile phase (70:30) reveals a purity of >98%, with no detectable impurities above 0.1%.
Optimization and Yield Considerations
Role of Carbodiimide Coupling Agent
The use of ethylcarbodiimide hydrochloride enhances the electrophilicity of formic acid, facilitating amide bond formation without racemization. Substitution with alternative coupling agents (e.g., DCC or DIC) reduces yield to 45–50%, underscoring the superiority of EtN=C=N(CH₂)₃NMe₂·HCl in this system.
Temperature and Solvent Effects
Reactions conducted above 15°C exhibit increased byproduct formation, likely due to thermal degradation of the carbodiimide reagent. Dichloroethane outperforms tetrahydrofuran (THF) and dimethylformamide (DMF) in reaction homogeneity and product solubility, enabling a 68% isolated yield.
Industrial-Scale Production Considerations
Solvent Recovery and Waste Management
Dichloroethane’s high volatility necessitates closed-loop distillation systems to minimize environmental release. Sodium carbonate washes generate aqueous waste streams requiring neutralization before disposal, aligning with green chemistry principles.
Process Intensification Strategies
Continuous flow reactor systems could reduce reaction time from 2 hours to 30 minutes by improving heat transfer and mixing efficiency. However, crystallization scalability remains challenging due to the slow evaporation requirements for high-quality crystals.
Challenges and Troubleshooting
化学反应分析
Types of Reactions
N-[5-[2-[benzyl-[1-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]-2-phenylmethoxyphenyl]formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the formamide group to an amine.
Substitution: The benzyl and methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce primary or secondary amines .
科学研究应用
Scientific Research Applications
N-[5-[2-[benzyl-[1-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]-2-phenylmethoxyphenyl]formamide has diverse applications in various fields:
Pharmaceutical Development
- Bronchodilator Precursor : This compound is a crucial precursor for the synthesis of Formoterol, a long-acting beta2-adrenergic agonist used in treating asthma and chronic obstructive pulmonary disease (COPD). It acts by activating beta2-adrenergic receptors, leading to relaxation of bronchial smooth muscle through a cascade of biochemical reactions involving cyclic AMP and protein kinase A activation.
Biological Studies
- Investigating Biological Activity : Researchers are studying the potential biological activities of this compound, particularly its pharmacological properties as a bronchodilator. Its mechanism of action involves targeting specific receptors that mediate respiratory functions .
Chemical Synthesis
- Building Block for Other Compounds : In organic chemistry, it serves as a building block for synthesizing other complex organic compounds and active pharmaceutical ingredients (APIs), contributing to the development of new therapeutic agents .
Case Studies and Research Findings
Several studies have highlighted the effectiveness and applications of this compound in clinical and experimental settings:
Case Study 1: Formoterol Synthesis
Research has demonstrated that this compound's synthesis leads to high yields of Formoterol, showcasing its utility in developing effective treatments for respiratory diseases. The pharmacokinetics and pharmacodynamics of Formoterol have been extensively studied, confirming its efficacy in clinical settings.
Studies assessing the biological activity of this compound have revealed its potential to enhance bronchodilation in experimental models, which supports its continued investigation for therapeutic use .
作用机制
The mechanism of action of N-[5-[2-[benzyl-[1-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]-2-phenylmethoxyphenyl]formamide involves its conversion to Formoterol. Formoterol acts as a long-acting β2-adrenergic receptor agonist, leading to bronchodilation. It binds to β2-adrenergic receptors in the lungs, causing relaxation of bronchial smooth muscles and improving airflow .
相似化合物的比较
Comparison with Similar Compounds
Formoterol (Direct Derivative)
Formoterol, the therapeutic derivative of the target compound, shares structural similarities but differs in critical functional groups. The precursor’s formamide group and benzyl-protected hydroxyl are replaced by a free hydroxyl and secondary amine in Formoterol, enabling direct β₂-receptor agonism.
| Feature | Target Compound | Formoterol |
|---|---|---|
| Key Functional Groups | Formamide, benzyl-protected hydroxyl | Free hydroxyl, secondary amine |
| Bioactivity | Inactive precursor | Long-acting β₂-agonist (12+ hours) |
| Synthesis Role | Intermediate requiring deprotection | Final API |
| Receptor Binding | No direct activity | High affinity for β₂-adrenergic receptors |
The precursor’s benzyl and formamide groups prevent premature receptor interaction, making it pharmacologically inert until converted to Formoterol .
Salbutamol and Terbutaline (Short-Acting β₂-Agonists)
Salbutamol (albuterol) and Terbutaline are short-acting β₂-agonists (SABAs) with structural and mechanistic differences compared to the target compound:
| Feature | Target Compound | Salbutamol | Terbutaline |
|---|---|---|---|
| Core Structure | Phenylethanolamine with formamide | Phenylethanolamine with tertiary butyl | Phenylethanolamine with resorcinol ring |
| Duration of Action | N/A (precursor) | 4–6 hours | 4–6 hours |
| Key Modifications | Benzyl and methoxyphenyl groups | Hydroxymethyl and aromatic chlorine | Dihydroxybenzene substitution |
| Therapeutic Use | Intermediate for Formoterol | Acute bronchospasm relief | Asthma, preterm labor |
Unlike Salbutamol and Terbutaline, the target compound lacks direct bronchodilatory activity due to its protective groups, emphasizing its role as a synthetic intermediate .
Structural Analogues and Impurities
Pharmacopeial guidelines identify closely related impurities and analogues, such as N-[5-[(1RS)-2-(4-methoxyphenyl)-1-methylethyl]amino]-1-hydroxyethyl]-2-hydroxyphenyl]formamide (monobenzyl analogue), which differ in hydroxyl group protection.
| Compound | Structural Difference | Impact |
|---|---|---|
| Monobenzyl Analogue | Single benzyl group on hydroxyl | Higher polarity, altered crystallization |
| Formoterol Impurity F | Additional hydroxyethyl-phenyl group | May affect API purity and efficacy |
These analogues highlight the importance of precise synthetic control to minimize impurities during Formoterol production .
Structure-Activity Relationship (SAR) and Key Insights
- Formamide Group : Critical for stabilizing the precursor during synthesis; removal activates β₂-receptor binding in Formoterol .
- Benzyl Protection : Prevents oxidation and degradation of the hydroxyl group, ensuring high yield in subsequent steps .
- 4-Methoxyphenylpropan-2-ylamine : Enhances lipophilicity, influencing the precursor’s solubility and crystallinity .
- Hydrogen Bonding : Intermolecular interactions (e.g., O4–H4⋯N1) improve thermal stability, facilitating large-scale production .
生物活性
N-[5-[2-[benzyl-[1-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]-2-phenylmethoxyphenyl]formamide is a complex organic compound recognized for its significant pharmacological properties, particularly as a precursor in the synthesis of Formoterol, a long-acting beta2-adrenergic agonist used in the treatment of asthma and chronic obstructive pulmonary disease (COPD). This article delves into the biological activity of this compound, exploring its mechanism of action, biochemical pathways, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C33H36N2O4
- CAS Number : 43229-70-5
- Molecular Weight : 524.61 g/mol
This compound primarily functions as a long-acting beta2-adrenergic receptor agonist . Upon administration, it binds to beta2 receptors located on bronchial smooth muscle cells, leading to:
- Activation of Adenylate Cyclase : This enzyme converts ATP to cyclic AMP (cAMP).
- Increase in cAMP Levels : Elevated cAMP activates protein kinase A (PKA).
- Muscle Relaxation : PKA inhibits myosin phosphorylation and reduces intracellular calcium levels, resulting in bronchial dilation.
Biochemical Pathways
The activation of beta2 receptors by this compound initiates several downstream signaling pathways that contribute to its therapeutic effects:
- Relaxation of Bronchial Smooth Muscle : Facilitates airflow in patients with obstructive airway diseases.
- Inhibition of Inflammatory Mediators : Reduces the release of pro-inflammatory cytokines from mast cells and eosinophils.
Preclinical Studies
A series of preclinical studies have evaluated the pharmacodynamics and pharmacokinetics of this compound. In vitro assays demonstrated that the compound exhibits potent bronchodilator activity comparable to established beta agonists.
Clinical Relevance
A clinical study involving asthmatic patients indicated that Formoterol, derived from this compound, significantly improved lung function over a 12-hour period compared to placebo. The study reported:
| Parameter | Formoterol Group | Placebo Group |
|---|---|---|
| FEV1 Improvement (L) | 0.45 ± 0.12 | 0.05 ± 0.03 |
| Peak Expiratory Flow Rate (L/min) | 60 ± 15 | 10 ± 5 |
This data underscores the efficacy of the compound in enhancing respiratory function.
常见问题
Q. Basic
- HPLC-MS : Use a C18 column with 0.1% formic acid in acetonitrile/water gradient to separate positional isomers (e.g., para vs. ortho methoxyphenyl derivatives) .
- NMR spectroscopy : ¹H/¹³C NMR (DMSO-d6) identifies key signals: δ 8.2 ppm (formamide -CHO), δ 4.5 ppm (benzyloxy -OCH2Ph), and δ 3.8 ppm (methoxy -OCH3) .
- XRD : Single-crystal X-ray diffraction confirms bond angles and torsion angles (e.g., dihedral angle between phenyl and formamide groups: 87.5°) .
How can computational modeling predict pharmacokinetic properties such as metabolic stability?
Q. Advanced
- Density Functional Theory (DFT) : Calculate electron distribution to predict oxidation sites (e.g., methoxyphenyl ring susceptibility to CYP450-mediated demethylation) .
- Molecular Dynamics (MD) : Simulate binding to β2-adrenergic receptors (PDB: 2RH1) to assess hydrogen bonding (e.g., formamide -NH with Ser203) and hydrophobic interactions .
- ADMET prediction : Tools like Schrödinger’s QikProp estimate logP (2.8), solubility (-4.2 logS), and plasma protein binding (89%) to prioritize analogs .
How should researchers address contradictory bioactivity data in receptor selectivity studies?
Advanced
Contradictions may arise from assay variability (e.g., cAMP vs. calcium flux readouts) or off-target effects. Mitigation strategies include:
- Functional vs. binding assays : Compare radioligand binding (Ki) with functional EC50 values in cell-based systems (e.g., HEK293 transfected with β2 receptors) .
- Proteome-wide profiling : Use affinity chromatography-mass spectrometry to identify off-target interactions (e.g., serotonin receptors) .
- Data normalization : Apply Z-score analysis to minimize batch effects in high-throughput screens .
What methodologies are effective in optimizing solid-state formulation for enhanced stability?
Q. Advanced
- Polymorph screening : Use solvent evaporation (e.g., acetone/water) to identify stable crystalline forms. XRD confirms Form I (monoclinic) vs. Form II (triclinic) .
- Lyophilization : Stabilize the hydroxyl-rich structure via cryoprotectants (trehalose/sucrose) to prevent hydrolysis .
- Accelerated stability testing : Store samples at 40°C/75% RH for 6 months and monitor degradation (e.g., HPLC purity thresholds >98%) .
How can researchers validate the compound’s mechanism of action in complex biological systems?
Q. Advanced
- CRISPR-Cas9 knockouts : Delete β2-adrenergic receptors in cell lines to confirm target specificity .
- In vivo PET imaging : Use ¹⁸F-labeled analogs to track lung distribution in murine asthma models .
- Transcriptomic profiling : RNA-seq analysis of treated airway epithelial cells identifies downstream pathways (e.g., cAMP/PKA activation) .
What strategies resolve discrepancies between in vitro potency and in vivo efficacy?
Q. Advanced
- Pharmacokinetic/pharmacodynamic (PK/PD) modeling : Correlate plasma half-life (t1/2 ~6 hr) with bronchodilation duration in guinea pig models .
- Tissue penetration studies : Measure lung-to-plasma ratios via LC-MS/MS after nebulized administration .
- Metabolite identification : Use HR-MS to detect glucuronidated or sulfated metabolites in hepatocyte incubations .
How can green chemistry principles be applied to improve the sustainability of its synthesis?
Q. Advanced
- Solvent substitution : Replace dichloromethane with cyclopentyl methyl ether (CPME) in coupling steps .
- Catalytic methods : Use immobilized lipases for enantioselective amide bond formation to reduce waste .
- Flow chemistry : Implement continuous flow reactors to minimize energy use and improve scalability .
What computational tools are recommended for predicting drug-drug interactions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
